
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide typically involves multi-step organic reactions
Preparation of Chromenyl Derivative: The chromenyl derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of Thioamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chloro group on the chromenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide involves its interaction with specific molecular targets. The chromenyl group may interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions. The thioamide group may also play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanethioamide is unique due to the combination of its chromenyl, oxadiazole, and thioamide groups. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C13H10ClN3O2S |
|---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
2-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]ethanethioamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-1-2-10-7(4-9)3-8(6-18-10)13-16-12(19-17-13)5-11(15)20/h1-4H,5-6H2,(H2,15,20) |
InChI Key |
FTVIJVWISJZKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


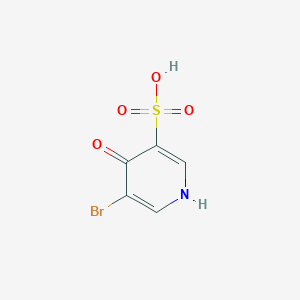

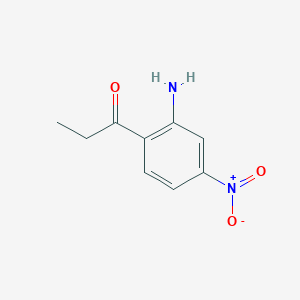
![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13015925.png)
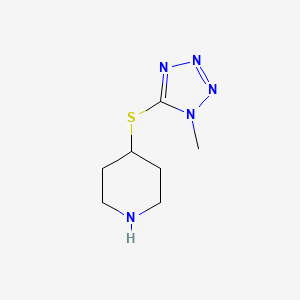
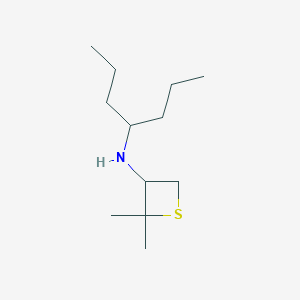


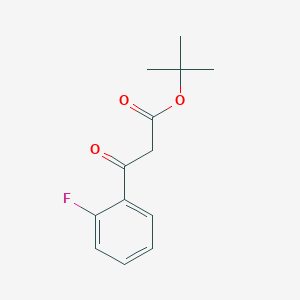
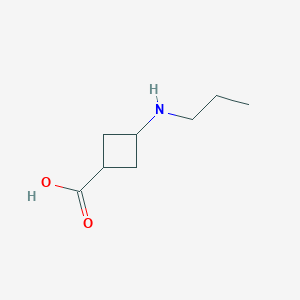
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-carboxy-1-hydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxyethylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13015972.png)


